

An In-depth Technical Guide to Dihydroxymaleic Acid: Synonyms, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dihydroxymaleic acid*

Cat. No.: *B1505802*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxymaleic acid, a dicarboxylic acid with the chemical formula C4H4O6, is a compound of historical and niche chemical interest. This technical guide provides a comprehensive overview of its synonyms, alternative names, and key identifiers. It summarizes its known physicochemical properties and details historical synthesis methods. Furthermore, this guide outlines its application in analytical chemistry, specifically in the detection of titanium, and explores its potential as an antioxidant. Experimental workflows and logical relationships are visualized to facilitate understanding.

Nomenclature and Identification

Dihydroxymaleic acid is known by several names in scientific literature. Accurate identification is crucial for research and documentation.

Identifier Type	Value
Preferred IUPAC Name	(Z)-2,3-dihydroxybut-2-enedioic acid[1]
CAS Registry Number	526-84-1[1][2]
Molecular Formula	C4H4O6[1][2]
Molecular Weight	148.07 g/mol [1][2]
Synonyms & Alternatives	2,3-Dihydroxymaleic acid, 1,2-dihydroxyethylenedicarboxylic acid, Maleic acid, dihydroxy-[1][2]

Physicochemical Properties

The physicochemical properties of **dihydroxymaleic acid** are summarized below. The compound is typically a solid at room temperature and exhibits solubility in polar solvents.

Property	Value/Description
Physical Description	Plates from water, usually crystallizes as the dihydrate. Appears as a white crystalline solid. [3][4]
Melting Point	The anhydrous acid decomposes at 155°C without melting.[3]
Solubility	Slightly soluble in cold water, ether, and acetic acid; more soluble in alcohol. Aqueous solutions are unstable.[3]
Percent Composition	C 32.45%, H 2.72%, O 64.83%[2]

Note: Detailed quantitative data such as pKa values and specific solubility in g/L are not readily available in current literature.

Experimental Protocols

Synthesis of Dihydroxymaleic Acid from Tartaric Acid (Fenton's Method)


A historical method for the preparation of **dihydroxymaleic acid** involves the oxidation of tartaric acid using a Fenton-like reaction. This method was described by Fenton in 1905.^[3] While a detailed modern protocol is not available, the classical approach is outlined below.

Principle: The Fenton reaction utilizes hydrogen peroxide and a ferrous salt catalyst to generate hydroxyl radicals, which oxidize tartaric acid to **dihydroxymaleic acid**.

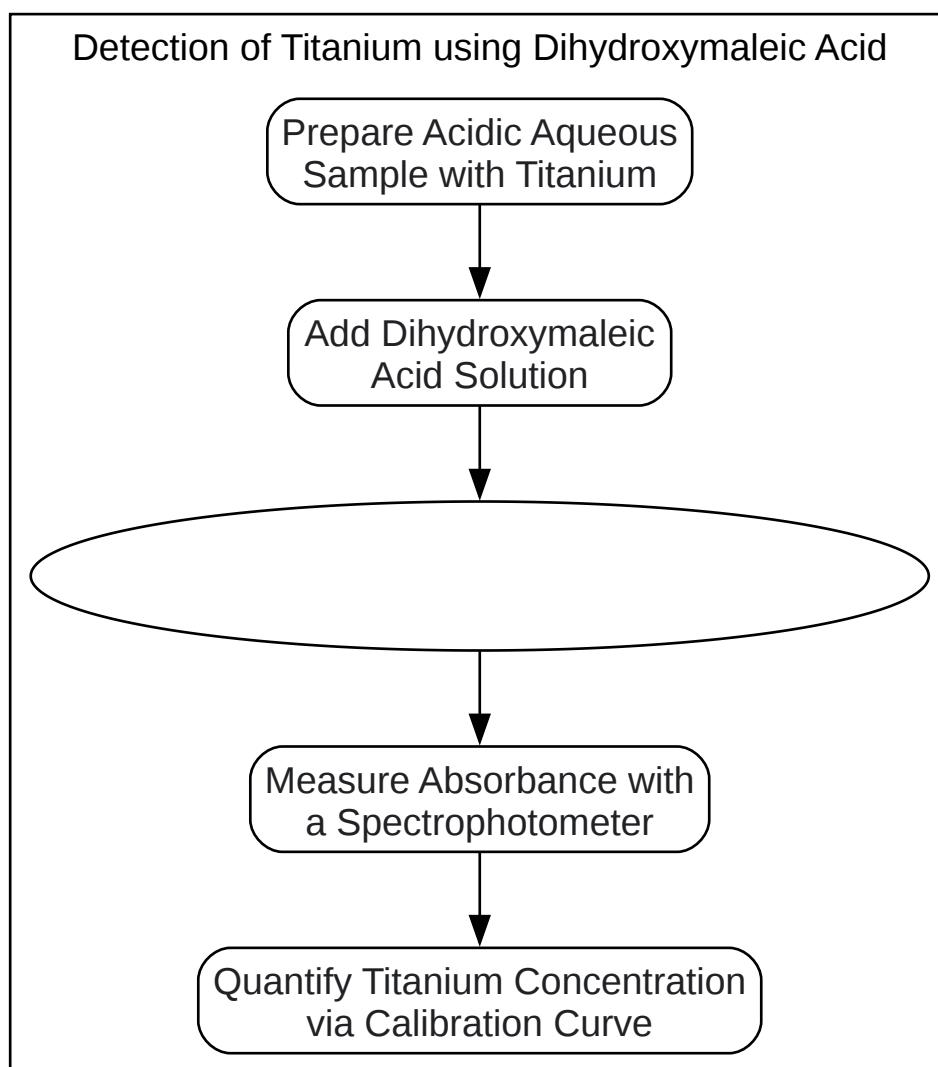
Historical Procedure Outline:

- A solution of tartaric acid is prepared in water.
- A small concentration of a ferrous salt (e.g., ferrous sulfate) is introduced to the solution.
- Hydrogen peroxide is added to the mixture. The reaction proceeds to oxidize the tartaric acid.
- The product, **dihydroxymaleic acid**, can be isolated from the reaction mixture.

This is a historical method and should be adapted with modern safety precautions and analytical techniques for monitoring reaction progress and purity of the product.

[Click to download full resolution via product page](#)

A simplified workflow for the synthesis of **dihydroxymaleic acid** via the Fenton method.


Detection of Titanium

Dihydroxymaleic acid has been used for the detection of titanium. The reaction forms a colored complex, "Titani-**dihydroxymaleic acid**," which can be analyzed spectrophotometrically.

Principle: In the presence of titanium ions, **dihydroxymaleic acid** acts as a chelating agent, forming a colored complex. The intensity of the color is proportional to the concentration of titanium, allowing for quantitative analysis.

Experimental Workflow:

- Sample Preparation: The sample containing titanium is brought into an acidic aqueous solution.
- Complexation: A solution of **dihydroxymaleic acid** is added to the sample solution.
- Spectrophotometric Analysis: The absorbance of the resulting colored solution is measured at a specific wavelength using a spectrophotometer.
- Quantification: The concentration of titanium in the original sample is determined by comparing its absorbance to a calibration curve prepared from standard solutions of known titanium concentrations.

[Click to download full resolution via product page](#)

An experimental workflow for the spectrophotometric detection of titanium.

Biological Activity and Applications

Antioxidant Properties

Dihydroxymaleic acid has been proposed for use as an antioxidant, particularly for frozen foods.^[3] Its structure, containing enediol and carboxylic acid functional groups, suggests it may act as a free radical scavenger and metal chelator. Further research is needed to fully characterize its antioxidant mechanism and efficacy in various systems.

Signaling Pathways

Currently, there is no direct evidence in the scientific literature linking **dihydroxymaleic acid** to specific signaling pathways in biological systems. Its biological role appears to be more related to its chemical properties as an antioxidant rather than as a signaling molecule.

Conclusion

Dihydroxymaleic acid is a compound with a well-defined chemical identity but with limited modern research into its properties and applications. The historical methods for its synthesis and its use in analytical chemistry provide a foundation for potential future investigations. For researchers in drug development, its antioxidant properties may warrant further exploration. The information and workflows provided in this guide serve as a valuable resource for scientists interested in this particular dicarboxylic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dihydroxymaleic acid | C4H4O6 | CID 54677927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dihydroxymaleic Acid [drugfuture.com]
- 3. Maleic Acid | C4H4O4 | CID 444266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 526-84-1: Dihydroxymaleic acid | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Dihydroxymaleic Acid: Synonyms, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1505802#dihydroxymaleic-acid-synonyms-and-alternative-names>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com